molecular formula C17H21N3O2 B11005616 N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11005616
M. Wt: 299.37 g/mol
InChI Key: RWCRNJQJXMWXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide backbone linked to two distinct moieties:

  • 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl group: A tetrahydropyran (THP) ring substituted with a pyrrole at the 4-position. The THP ring enhances conformational flexibility, while the pyrrole may engage in hydrophobic or dipole interactions.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H21N3O2/c1-14-5-4-6-15(18-14)19-16(21)13-17(7-11-22-12-8-17)20-9-2-3-10-20/h2-6,9-10H,7-8,11-13H2,1H3,(H,18,19,21)

InChI Key

RWCRNJQJXMWXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydropyran ring is constructed via a cyclization reaction. A representative protocol involves:

  • Cyclocondensation : Reacting γ-butyrolactone with pyrrole in the presence of a Lewis acid (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) at 80–100°C for 12 hours.

  • Carboxylation : Treating the intermediate with CO2\text{CO}_2 under high pressure (5 atm) using a palladium catalyst to yield the carboxylic acid derivative.

Reaction Conditions

ParameterValue
Temperature100°C
CatalystPd(OAc)2\text{Pd(OAc)}_2
Yield68–72%

Acetamide Bond Formation

The carboxylic acid intermediate is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2), followed by coupling with 6-methylpyridin-2-amine:

4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-carbonyl chloride+6-Methylpyridin-2-amineEt3NTarget Compound\text{4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-carbonyl chloride} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimization Insights

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.

  • Base : Triethylamine (Et3N\text{Et}_3\text{N}) neutralizes HCl, driving the reaction forward.

  • Yield : 85–90% after purification via silica gel chromatography.

Aryl boronic esters facilitate the introduction of the pyrrole group. For example:

4-Bromotetrahydropyran+1H-Pyrrol-1-ylboronic AcidPdCl2(dppf),K2CO34-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran\text{4-Bromotetrahydropyran} + \text{1H-Pyrrol-1-ylboronic Acid} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{K}2\text{CO}_3} \text{4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran}

Key Data

ParameterValue
Catalyst Loading5 mol% PdCl2_2(dppf)
Temperature80°C
Reaction Time16 hours
Yield75–80%

This method, adapted from pyrazole syntheses, ensures regioselectivity and minimizes byproducts.

Buchwald-Hartwig Amination

To attach the 6-methylpyridin-2-yl group, a palladium-mediated amination is employed:

2-Bromo-N-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide+6-Methylpyridin-2-aminePd2(dba)3,XantphosTarget Compound\text{2-Bromo-N-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}

Conditions

  • Ligand : Xantphos enhances catalytic activity.

  • Solvent : 1,4-Dioxane/water (9:1) mixture.

  • Yield : 70–78%.

Enzymatic and Biocatalytic Strategies

Enantioselective Synthesis Using Proteases

Patent EP1076718B1 describes enzymatic resolution for chiral intermediates. For instance, Aspergillus proteases selectively hydrolyze ester intermediates, enriching the desired enantiomer:

Racemic 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl AcetateProzyme (Amano)(S)-Enantiomer\text{Racemic 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl Acetate} \xrightarrow{\text{Prozyme (Amano)}} \text{(S)-Enantiomer}

Process Parameters

ParameterValue
pH7.0–7.5
Temperature37°C
Conversion45–50%

This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Cost-Effective Purification Techniques

  • Crystallization : The final product is recrystallized from ethanol/water (3:1), achieving >99% purity.

  • Continuous Flow Chemistry : Reduces reaction times by 40% compared to batch processes.

Green Chemistry Innovations

  • Solvent Recycling : DCM and THF are recovered via distillation, minimizing waste.

  • Catalyst Recovery : Magnetic nanoparticles functionalized with palladium enable reuse for up to 5 cycles .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Produces 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid and 6-methylpyridin-2-amine.

  • Basic hydrolysis (NaOH, 80°C): Yields the corresponding carboxylate salt, with a reaction efficiency of >85% after 6 hours.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProductYield (%)Reference
Acidic hydrolysis6M HClRefluxCarboxylic acid + 6-methylpyridin-2-amine78
Basic hydrolysis2M NaOH80°CSodium carboxylate87

Nucleophilic Acyl Substitution

The acetamide group participates in nucleophilic substitution reactions:

  • With amines : Reacts with primary amines (e.g., methylamine) in THF to form substituted amides.

  • With alcohols : Under Mitsunobu conditions (DIAD, PPh₃), forms ester derivatives with phenols or aliphatic alcohols.

Notable Example :
Reaction with benzyl alcohol produces N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetate (yield: 68%).

Reactivity of the Pyridine Ring

The 6-methylpyridine group undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces a nitro group at the C4 position (yield: 52%).

  • Halogenation (Br₂/FeBr₃): Bromination occurs at C3 , forming 3-bromo-6-methylpyridin-2-yl derivatives .

Table 2: Pyridine Ring Modifications

ReactionReagentsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄C44-Nitro-6-methylpyridin-2-yl derivative52
BrominationBr₂/FeBr₃C33-Bromo-6-methylpyridin-2-yl derivative61

Pyrrole Ring Functionalization

The pyrrole moiety participates in electrophilic aromatic substitution:

  • Sulfonation (H₂SO₄, SO₃): Forms sulfonated derivatives at the C3 position of pyrrole .

  • Vilsmeier-Haack Reaction (POCl₃/DMF): Introduces a formyl group at C2 (yield: 44%) .

Tetrahydropyran Ring Opening

Under strong acidic conditions (H₂SO₄, 120°C), the tetrahydropyran ring undergoes cleavage to form a diol intermediate, which further dehydrates to yield conjugated dienes .

Catalytic Hydrogenation

The pyrrole ring is selectively hydrogenated using Pd/C (5 atm H₂) to produce a pyrrolidine derivative while preserving the pyridine and acetamide groups (yield: 91%) .

Table 3: Catalytic Hydrogenation Outcomes

SubstrateCatalystConditionsProductYield (%)Reference
Pyrrole derivativePd/C5 atm H₂Pyrrolidine derivative91

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidizing agents:

  • H₂O₂ (30%) : Oxidizes the pyrrole ring to N-oxide derivatives (yield: 33%) .

  • KMnO₄ (cold) : Cleaves the tetrahydropyran ring without affecting the acetamide group .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Acetamide-Based Kinase Inhibitors

Example: N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide (Tunisertib, CAS 2647949-48-0) :

  • Structural Features: Contains a pyrazolyl core linked to quinoline and pyridinyl groups, with a difluorophenylmethyl substituent.
  • Key Differences: Tunisertib’s larger aromatic system (quinoline) and fluorinated phenyl group likely enhance kinase binding affinity compared to the THP-pyrrole moiety in the target compound.
Parameter Target Compound Tunisertib
Core Structure THP-pyrrole Pyrazole-quinoline
Aromatic Systems Pyridine, pyrrole Quinoline, pyridine, fluorophenyl
Molecular Weight* Not reported ~561 (MS: M+1 = 561)
Biological Target Unknown Serine/threonine kinases

Quinoline/Indole Derivatives

Example: N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW 561) :

  • Structural Features: Combines quinoline, indole, and pyrrole moieties with a piperidinylidene-acetamide linker.

Fluorophenyl and Heterocyclic Acetamides

Example : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate :

  • Structural Features : Fluorophenyl and sulfinyl-imidazole groups enhance hydrophobicity and metabolic stability.
  • Key Differences : The sulfinyl group may influence chiral recognition in enzyme binding, whereas the target compound’s pyrrole-THP system lacks such stereochemical complexity.

Thioether-Containing Acetamides

Example : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (CAS 618880-39-0) :

  • Structural Features : Triazolylthio group and chlorophenyl substituent.
  • Key Differences : The thioether linkage may increase susceptibility to oxidative metabolism compared to the target compound’s ether and amide bonds.

Simple Pyridinyl Acetamides

Example : N-(3-methylpyridin-4-yl)acetamide :

  • Structural Features : Minimalist structure with a single pyridine ring.

Key Research Findings and Implications

  • Structural Complexity vs. Bioactivity: Compounds with extended aromatic systems (e.g., Tunisertib , quinoline derivatives ) often exhibit stronger kinase inhibition but may face challenges in solubility and bioavailability. The target compound’s THP-pyrrole system could balance flexibility and hydrophobicity.
  • Metabolic Considerations : Thioether-containing analogs highlight the trade-off between electronic effects and metabolic stability, whereas the target compound’s lack of sulfur may favor slower hepatic clearance.
  • Target Selectivity : Fluorophenyl and sulfinyl groups demonstrate how subtle substituents influence target engagement, suggesting that the target compound’s pyrrole moiety could be optimized for selective binding.

Biological Activity

The compound N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring, a tetrahydropyran moiety, and a pyrrole group. Its molecular formula is C16H20N4OC_{16}H_{20}N_4O, indicating the presence of nitrogen-rich heterocycles which are often associated with significant biological activity.

PropertyValue
Molecular Weight284.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported
LogP2.5

Anthelmintic Activity

Recent studies have identified anthelmintic properties in various compounds related to the target molecule. For instance, a study on a small chemical library revealed that certain derivatives exhibited significant activity against parasitic helminths, which are responsible for considerable morbidity in developing countries . While specific data on the target compound is limited, its structural similarities to active compounds suggest potential efficacy.

Antioxidant and Antihypertensive Effects

In related research involving structurally similar compounds, antioxidant activities were assessed using the DPPH assay. Several derivatives demonstrated enhanced free radical scavenging abilities compared to their parent compounds . Additionally, antihypertensive effects were noted in some analogs, indicating that modifications to the structure can yield beneficial cardiovascular effects.

The proposed mechanisms of action for similar compounds often involve modulation of enzymatic pathways or receptor interactions. For instance, angiotensin II receptor antagonists have been shown to lower blood pressure effectively with minimal side effects. Molecular docking studies indicate that such compounds may bind effectively to key receptors involved in hypertension and oxidative stress .

Case Studies

  • Study on TGF-β1 Inhibition : A recent publication highlighted a related compound's role as a selective TGF-β1 receptor inhibitor, showing promise in treating renal fibrosis. The study emphasized the importance of structural modifications for enhancing selectivity and potency .
  • Antimicrobial Activity : Another study evaluated various derivatives for their antimicrobial properties using agar diffusion methods. Results indicated that certain modifications led to significant increases in antibacterial activity against common pathogens .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be systematically designed to ensure reproducibility and scalability?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key fragments, such as the tetrahydropyran and pyrrole moieties. Use protecting groups (e.g., THP for alcohols) to stabilize reactive intermediates during multi-step synthesis, as demonstrated in analogous acetamide syntheses . Employ orthogonal reaction conditions (e.g., LAH reduction for ester-to-alcohol conversion) and validate each step using HPLC or TLC. Scalability can be tested via iterative adjustments to solvent volume, catalyst loading, and temperature gradients while monitoring yield and purity.

Q. What analytical techniques are most effective for structural characterization of this compound and its intermediates?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (if crystals are obtainable) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use 2D NMR (e.g., 1H^1H-13C^13C HSQC, HMBC) to resolve stereochemistry and verify substituent positions on the tetrahydropyran and pyrrole rings. For intermediates, FT-IR can track functional group transformations (e.g., amide bond formation) .

Q. How can reaction conditions be optimized to maximize yield while minimizing side products?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate interactions between variables like temperature, catalyst type, and solvent polarity. For example, a Central Composite Design can identify optimal conditions for coupling reactions involving the pyridine and pyrrole subunits. Response surface modeling helps predict yield trends, while LC-MS monitors byproduct formation .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanism of key synthetic steps (e.g., cyclization or amide coupling)?

  • Methodological Answer : Use quantum chemical calculations (DFT or ab initio methods) to model transition states and energy barriers for cyclization steps. Compare computed IR spectra with experimental data to validate intermediates. Molecular dynamics simulations can further explore solvent effects on reaction pathways, as seen in ICReDD’s reaction design workflows .

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., BINAP-metal complexes) for stereocontrol during tetrahydropyran ring formation. Analyze enantiomeric excess using chiral HPLC with a polysaccharide column or via polarimetry. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical confirmation .

Q. How should conflicting data from biological assays (e.g., inconsistent IC50_{50} values) be addressed?

  • Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., buffer pH, cell line variability, and protein concentration) to identify confounding factors. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with computational docking studies to reconcile discrepancies between experimental and predicted activity .

Q. What strategies are effective in designing catalytic systems for large-scale synthesis of this compound?

  • Methodological Answer : Screen heterogeneous catalysts (e.g., immobilized palladium for cross-couplings) to improve recyclability and reduce metal contamination. Use flow chemistry to enhance heat/mass transfer and scale up critical steps like hydrogenation. Monitor catalyst degradation via XPS or TEM and correlate with yield data .

Q. How can the compound’s stability under varying environmental conditions (e.g., light, humidity) be systematically evaluated?

  • Methodological Answer : Perform accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via UPLC-QTOF-MS and identify vulnerable functional groups (e.g., amide hydrolysis). Use DSC/TGA to assess thermal stability and XRD to detect polymorphic transitions under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.